molecular formula C22H13BrFNO4 B14954913 1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14954913
M. Wt: 454.2 g/mol
InChI Key: ZLBVYDZYVXZTKZ-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of bromophenyl, fluoro, and furan-2-ylmethyl groups attached to a chromeno[2,3-c]pyrrole-3,9-dione core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl and fluoro groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-BROMOPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted chromeno[2,3-c]pyrrole-3,9-diones and related heterocycles. Examples include:

  • 1-(4-CHLOROPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(4-METHOXYPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 1-(4-BROMOPHENYL)-7-FLUORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of 1,2-dihydrochromeno derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Features

The compound features a chromeno-pyrrole core with a furan ring and brominated phenyl substituent. The presence of the fluorine atom and the furan moiety enhances its reactivity and biological activity. Below is a summary of its structural characteristics:

Structural Feature Description
Core Structure Chromeno-pyrrole
Substituents 4-Bromophenyl and 7-Fluoro
Furan Ring Contributes to reactivity and biological activity

Anticancer Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It modulates inflammatory cytokine production and inhibits the activation of nuclear factor kappa B (NF-kB), a critical regulator of inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : Inhibition of enzymes involved in cancer cell metabolism.
  • Receptor Binding : Interaction with receptors that modulate cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Study on Anticancer Effects : A study demonstrated that a structurally similar chromeno[2,3-c]pyrrole derivative inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • Anti-inflammatory Research : Another investigation showed that a related compound significantly reduced inflammation in a murine model of arthritis by inhibiting TNF-alpha production.
  • Antimicrobial Evaluation : A recent study highlighted the antimicrobial activity of chromeno derivatives against Staphylococcus aureus, showcasing their potential as novel antibacterial agents.

Properties

Molecular Formula

C22H13BrFNO4

Molecular Weight

454.2 g/mol

IUPAC Name

1-(4-bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13BrFNO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2

InChI Key

ZLBVYDZYVXZTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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